molecular formula C30H27N3O3S B2852957 N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide CAS No. 533865-51-9

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide

Cat. No.: B2852957
CAS No.: 533865-51-9
M. Wt: 509.62
InChI Key: PKHKFKDWWGEOMA-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a complex synthetic molecule designed for advanced pharmacological and biochemical research. This compound features a hybrid structure incorporating indole and naphthalene moieties, scaffolds frequently investigated for their potential to interact with various biological targets. The presence of these structures suggests potential application in the study of enzyme inhibition and receptor modulation. Researchers may explore its utility as a potential inhibitor of hydrolytic enzymes such as phospholipases, given that related naphthalene-sulfonamide derivatives have been documented in structural biology studies , and considering the established research interest in phospholipase A2 (PLA2G15) inhibition as a mechanism for studying drug-induced phospholipidosis . The molecule's carbamoyl-methyl-sulfanyl linker attached to the indole ring may confer unique binding properties, making it a candidate for probing the function of proteins involved in signal transduction pathways. This reagent is provided for qualified researchers to investigate novel therapeutic targets, study cellular signaling mechanisms, and develop structure-activity relationships in medicinal chemistry programs.

Properties

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3S/c1-36-25-14-12-24(13-15-25)32-29(34)20-37-28-19-33(27-9-5-4-8-26(27)28)17-16-31-30(35)23-11-10-21-6-2-3-7-22(21)18-23/h2-15,18-19H,16-17,20H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKFKDWWGEOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole derivative, followed by the introduction of the methoxyaniline group and the naphthalene-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its ability to target G-quadruplexes, which are structures formed by nucleic acids that can regulate gene expression and are implicated in cancer progression. Compounds that interact with G-quadruplexes can disrupt cancer cell proliferation and survival pathways.

Drug Resistance Reversal

Research has demonstrated that naphthalene-2-carboxamides can act as multidrug resistance (MDR) reversal agents. These compounds have been synthesized and evaluated for their ability to enhance the efficacy of standard chemotherapeutic agents like adriamycin.

Case Studies

  • In vitro studies on P388/ADR murine leukemia cells showed that certain naphthalene derivatives effectively reversed drug resistance, enhancing the cytotoxic effects of adriamycin by up to 90% at specific concentrations .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the naphthalene core significantly influenced the reversal potency, suggesting avenues for further optimization in drug design .

Neuroprotective Effects

Another promising application of this compound is its potential as a neuroprotective agent. Research indicates that derivatives containing naphthalene-2-carboxamide moieties may inhibit enzymes linked to neurodegenerative diseases, such as butyrylcholinesterase (BChE) and monoamine oxidase (MAO).

Research Findings

  • A series of N-propargylpiperidines with naphthalene-2-carboxamide were synthesized and evaluated for their selectivity against BChE, showing significant inhibition while maintaining low cytotoxicity towards neuronal cells .
  • These compounds also demonstrated protective effects against amyloid beta-induced toxicity in neuronal cell lines, indicating their potential utility in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on core motifs:

Compound Core Structure Key Substituents Activity/Application Reference
N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide Naphthalene-2-carboxamide + indole Ethyl linker, sulfanyl-(4-methoxyphenyl)carbamoylmethyl Hypothesized antimicrobial/enzyme inhibitor
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) Naphthalene-1-carboxamide 2-hydroxy, 4-methoxyphenyl Antimicrobial (MIC: 8–32 µg/mL)
N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) Naphthalene-1-carboxamide 2-hydroxy, 2-chlorophenyl Antimycobacterial (MIC: 16 µg/mL)
N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) Naphthalene-1-carboxamide 2-hydroxy, 2-nitrophenyl Antibacterial (MIC: 8 µg/mL)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide (54) Indole + naphthalene sulfonamide 4-chlorobenzoyl, sulfonamide, propanamide linker Low yield (8%), structural characterization

Key Observations

Substituent Effects on Activity :

  • The 4-methoxyphenyl group (present in the target compound and compound 2c ) is associated with balanced antimicrobial activity and reduced cytotoxicity compared to halogenated (e.g., 2-chlorophenyl) or nitro-substituted analogues .
  • Sulfanyl and carbamoyl groups (as in the target compound) may enhance hydrophobic interactions with enzyme active sites, as suggested by docking studies in analogous systems .

Structural Complexity vs. Bioavailability :

  • The target compound’s ethyl-indole-sulfanyl linker introduces conformational flexibility but may reduce solubility (molecular weight > 500 g/mol). This contrasts with simpler naphthalene carboxamides (e.g., 2c , molecular weight 294.11 g/mol), which exhibit better solubility and higher yields (74% vs. 8% for compound 54 ) .

Thermal Stability :

  • Melting points for naphthalene carboxamides range from 127–170°C (e.g., 2c : 168–170°C), suggesting moderate thermal stability. The target compound’s stability remains uncharacterized but is likely comparable .

Research Findings and Gaps

  • Antimicrobial Potential: While simpler naphthalene carboxamides (e.g., 1, 2) show potent activity against Mycobacterium tuberculosis and Gram-positive bacteria, the target compound’s indole-sulfanyl moiety may broaden its spectrum.
  • Synthetic Challenges : Low yields in structurally complex analogues (e.g., compound 54 ) highlight the need for optimized synthetic routes for the target compound .

Biological Activity

N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological efficacy, focusing on its anti-tuberculosis (anti-TB), cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

The compound features a naphthalene core substituted with various functional groups, including a methoxyphenyl carbamoyl moiety and an indole unit. These structural elements are crucial for the compound's interaction with biological targets.

1. Anti-Tuberculosis Activity

Recent studies have highlighted the anti-TB potential of naphthalene-2-carboxamide derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values of related compounds suggest significant activity against Mycobacterium tuberculosis:

CompoundMIC (μM)Reference
Ethambutol4.89
N-cycloheptyl derivative56.66
N-{2-[3-(4-methoxyphenyl)carbamoyl methylsulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamideTBDOngoing studies

The compound's structure suggests it may inhibit MmpL3, a critical transporter in M. tuberculosis, leading to its bactericidal effects.

2. Cytotoxic Activity

The cytotoxic potential of similar naphthalene derivatives has been assessed against various cancer cell lines. For instance, certain derivatives have shown IC50 values below that of standard chemotherapeutics like doxorubicin:

CompoundCell LineIC50 (µg/mL)Reference
Compound AJurkat (anti-Bcl-2)1.61 ± 1.92
Compound BA-431 (anti-cancer)1.98 ± 1.22

The presence of specific substituents, such as electron-donating groups on the phenyl ring, has been correlated with increased cytotoxicity.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthalene derivatives:

  • Hydrophobic Interactions : The presence of lipophilic groups enhances cellular uptake.
  • Electronic Effects : Electron-withdrawing or -donating substituents significantly influence the compound's reactivity and binding affinity to biological targets.

Case Studies

Several studies have explored the biological activity of naphthalene derivatives:

  • Study 1 : A series of naphthalene derivatives showed promising anti-TB activity, with some compounds exhibiting MIC values comparable to first-line treatments like ethambutol .
  • Study 2 : Another investigation into substituted naphthalene carboxamides revealed significant growth inhibition in various cancer cell lines, suggesting potential as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis involves sequential coupling of the indole, sulfanyl-acetamide, and naphthalene-carboxamide moieties. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/NHS for attaching the 4-methoxyphenylcarbamoyl group to the methylsulfanyl intermediate .
  • Indole functionalization : Introduce the ethyl linker via alkylation at the indole’s 1-position under basic conditions (e.g., NaH in DMF) .
  • Final assembly : Couple the naphthalene-2-carboxamide group using a Buchwald-Hartwig amination or nucleophilic substitution, depending on the ethyl linker’s reactivity .
    Optimization : Employ green solvents (e.g., cyclopentyl methyl ether) and continuous flow reactors to enhance yield (>75%) and reduce byproducts . Purity can be verified via HPLC (≥98%) with a C18 column and acetonitrile/water gradient .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole’s substitution pattern, sulfanyl linkage (δ ~2.8–3.2 ppm for –SCH2_2), and naphthalene aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 514.18) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to ensure ≥98% purity .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can researchers investigate the compound’s mechanism of action in cancer cell lines, and what contradictory data might arise?

Answer:

  • Target identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibition of kinases like PI3K or Aurora B, which are common targets for naphthalene derivatives .
  • Cellular assays : Measure IC50_{50} values in MTT assays using HeLa or MCF-7 cells. Note discrepancies in potency (e.g., IC50_{50} = 2 µM vs. 10 µM) due to cell-line-specific efflux pumps (e.g., P-gp overexpression) .
  • Contradiction resolution : Cross-validate using siRNA knockdown of suspected targets or orthogonal assays (e.g., ATPase activity assays) .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve potency against neurological targets?

Answer:

  • Core modifications :
    • Replace the 4-methoxyphenyl group with 3,4-dimethoxyphenyl to enhance blood-brain barrier permeability (clogP increase by ~0.5) .
    • Substitute the sulfanyl group with sulfonyl to assess redox stability impact on dopamine receptor binding .
  • Biological testing :
    • Radioligand binding assays (e.g., 3H^3H-spiperone for D2_2 receptors) to quantify affinity changes (Ki_i values).
    • Functional cAMP assays in SH-SY5Y cells to evaluate GPCR modulation .
      Data interpretation : Correlate substituent electronegativity (Hammett σ values) with receptor affinity trends .

Advanced: What strategies address discrepancies in reported metabolic stability data across studies?

Answer:

  • In vitro models : Compare hepatic microsomal stability (human vs. rat) using LC-MS/MS to quantify parent compound depletion. Note species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • Confounding factors :
    • Purity of test compound: Trace solvents (e.g., DMSO) may inhibit enzymes, falsely improving stability .
    • Incubation conditions: Oxygen tension and NADPH concentration affect CYP450 activity .
  • Mitigation : Use standardized protocols (e.g., Thermo Fisher’s Hepatocyte Stability Kit) and include positive controls (e.g., verapamil) .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

  • ADME prediction : Use SwissADME or QikProp to estimate logP (target ≤3.5), PSA (<90 Ų), and CYP450 inhibition .
  • Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with albumin (PDB ID: 1AO6) and identify residues (e.g., Lys195) critical for plasma protein binding .
  • In silico toxicity : Apply Derek Nexus to flag potential cardiotoxicity (hERG inhibition) or mutagenicity (Ames test alerts) .

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